N'-(2-chlorophenyl)-N-prop-2-enyloxamide is a chemical compound with the molecular formula and a molecular weight of 238.67 g/mol. This compound is categorized as an amide, specifically an oxamide, characterized by the presence of a prop-2-enyl group attached to the nitrogen atom of the amide functional group. The compound's structure features a 2-chlorophenyl moiety, which influences its chemical properties and potential applications in various fields.
The compound is referenced in chemical databases, including EvitaChem and BenchChem, which provide details on its structure and potential uses. It falls under the broader classification of organic compounds, specifically within the category of substituted amides. The presence of the chlorophenyl group suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of N'-(2-chlorophenyl)-N-prop-2-enyloxamide can be achieved through several synthetic routes. A common method involves the reaction of 2-chlorobenzoyl chloride with prop-2-enylamine in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions typically require careful control of temperature and reaction time to maximize yield and purity.
Synthetic Route Example:
The molecular structure of N'-(2-chlorophenyl)-N-prop-2-enyloxamide can be represented using various chemical notation systems:
InChI=1S/C11H11ClN2O2/c1-2-7-13-10(15)11(16)14-9-6-4-3-5-8(9)12/h2-6H,1,7H2,(H,13,15)(H,14,16)ZLIBRLYHKNBXTN-UHFFFAOYSA-NC=CCNC(=O)C(=O)NC1=CC=CC=C1ClThe structure features a prop-2-enyl group connected to an amide nitrogen atom, which is further linked to a 2-chlorophenyl group. The spatial arrangement allows for specific interactions that may influence its reactivity and biological activity.
N'-(2-chlorophenyl)-N-prop-2-enyloxamide can participate in various chemical reactions typical for amides:
The physical properties of N'-(2-chlorophenyl)-N-prop-2-enyloxamide include:
Chemical properties include:
N'-(2-chlorophenyl)-N-prop-2-enyloxamide has potential applications in medicinal chemistry as a lead compound for developing pharmaceuticals targeting specific diseases. Its structural features suggest possible use in:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7